molecular formula C10H9NO3 B1471049 N-(2-hydroxy-1,1,2,2-tetradeuterioethyl)-phthalimide CAS No. 1158815-45-2

N-(2-hydroxy-1,1,2,2-tetradeuterioethyl)-phthalimide

Cat. No. B1471049
M. Wt: 195.21 g/mol
InChI Key: MWFLUYFYHANMCM-NZLXMSDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-1,1,2,2-tetradeuterioethyl)-phthalimide, also known as D2O-phthalimide, is a deuterated compound that has been widely used in scientific research. The compound is a deuterated analog of the widely used compound N-(2-hydroxyethyl)phthalimide (HEP), which has been used as a labeling reagent for proteins and peptides. D2O-phthalimide has been used in a variety of scientific applications, including protein labeling, drug discovery, and metabolic studies.

Mechanism Of Action

The mechanism of action of N-(2-hydroxy-1,1,2,2-tetradeuterioethyl)-phthalimideide is not well understood. However, it is believed that the compound acts as a labeling reagent by reacting with amino acid residues in proteins and peptides. The deuterium atoms introduced by the compound can then be detected by mass spectrometry.

Biochemical And Physiological Effects

N-(2-hydroxy-1,1,2,2-tetradeuterioethyl)-phthalimideide is a relatively inert compound and does not have any significant biochemical or physiological effects. However, it is important to note that the compound should be used with caution in laboratory experiments, as it can interfere with certain assays and experiments.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(2-hydroxy-1,1,2,2-tetradeuterioethyl)-phthalimideide is its ability to introduce deuterium atoms into proteins and peptides. This allows researchers to study protein structure and dynamics in great detail. Additionally, the compound is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research.
However, there are also some limitations to the use of N-(2-hydroxy-1,1,2,2-tetradeuterioethyl)-phthalimideide in laboratory experiments. The compound can interfere with certain assays and experiments, and its effects on protein structure and function are not well understood. Additionally, the use of deuterated compounds can be challenging, as they require specialized equipment and expertise.

Future Directions

There are many future directions for the use of N-(2-hydroxy-1,1,2,2-tetradeuterioethyl)-phthalimideide in scientific research. One potential application is in the study of protein-protein interactions. The compound could be used to label specific amino acid residues in proteins, allowing researchers to study the interactions between different proteins in great detail.
Another potential application is in the study of metabolic pathways. N-(2-hydroxy-1,1,2,2-tetradeuterioethyl)-phthalimideide could be used to label specific metabolites, allowing researchers to track their metabolism and distribution in vivo. This information could be used to develop new therapies for metabolic disorders.
Overall, N-(2-hydroxy-1,1,2,2-tetradeuterioethyl)-phthalimideide is a powerful tool for scientific research. Its ability to introduce deuterium atoms into proteins and peptides makes it a valuable tool for studying protein structure and dynamics, and its potential applications in drug discovery and metabolic studies make it an exciting area of research for the future.

Scientific Research Applications

N-(2-hydroxy-1,1,2,2-tetradeuterioethyl)-phthalimideide has been used in a variety of scientific applications. One of the most common applications is in protein labeling. The compound can be used to introduce deuterium atoms into proteins and peptides, which can then be analyzed by mass spectrometry. This technique, known as hydrogen/deuterium exchange mass spectrometry (HDX-MS), is a powerful tool for studying protein structure and dynamics.
N-(2-hydroxy-1,1,2,2-tetradeuterioethyl)-phthalimideide has also been used in drug discovery. The compound can be used to label drugs and drug candidates, allowing researchers to track their metabolism and distribution in vivo. This information can be used to optimize drug design and improve drug efficacy.

properties

IUPAC Name

2-(1,1,2,2-tetradeuterio-2-hydroxyethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-6-5-11-9(13)7-3-1-2-4-8(7)10(11)14/h1-4,12H,5-6H2/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFLUYFYHANMCM-NZLXMSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-1,1,2,2-tetradeuterioethyl)-phthalimide

Synthesis routes and methods I

Procedure details

Potassium phthalimide 2 (2.7 g, 14.6 mmol) was added to a solution of bromoethanol 1 in N,N-dimethylformamide (12 mL, 14.1 mmol). After stirring for 12 h at 70° C., the mixture was concentrated and then diluted with dichloromethane (100 mL). After removal of solids by filtration, the organic layer was washed with water, dried, and concentrated. The concentrate was purified by flash column chromatography (3:2 to 2:3 hexane-ethyl acetate) to give compound 3 as a white solid (1.19 g, 44.12%) having an RF of 0.22 (3:2 hexane-ethyl acetate). See FIG. 5.
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2.7 g
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12 mL
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44.12%

Synthesis routes and methods II

Procedure details

(2S, 4S )-1-(p-nitrobenzyloxycarbonyl)-2-(4-(2-(2-(p-nitrobenzyloxycarbonylamino) ethoxy)acetyl)piperazine-1-yl) carbonyl-4-mercaptopyrrolidine ##STR12## 1) A 6.11 g portion of ethanolamine and 14.81 g of phthalic anhydride were stirred in 100 ml of toluene for 3 hours with heating. After concentration of the reaction solution, a residue was crystallized from chloroform, collected by filtration and then dried to yield 17.2 g of white 2-phthalimidoethanol.
Name
(2S, 4S )-1-(p-nitrobenzyloxycarbonyl)-2-(4-(2-(2-(p-nitrobenzyloxycarbonylamino) ethoxy)acetyl)piperazine-1-yl) carbonyl-4-mercaptopyrrolidine
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14.81 g
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100 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A solution of 2-aminoethanol (41 g, 0.67 mol) and isobenzofuran-1,3-dione (100 g, 0.52 mol) in toluene (300 mL) was refluxed for 12 hours. Volatiles were distilled out to give a residue, which was purified by re-crystallization from chloroform/hexane (v/v, 1:6) to afford 126 as a white solid (110 g, 85%). (ES, m/z) [M+H]+ 192.0; 1H NMR (300 MHz, CDCl3) δ 7.84-7.90 (m, 2H), 7.71-7.77 (m, 2H), 3.87-3.93 (m, 4H), 2.10 (br, 1H).
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41 g
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100 g
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300 mL
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85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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